6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a benzothiazole ring fused with a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization with thioamide or carbon dioxide (CO2) as raw materials . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of effects .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole ring and exhibit similar biological activities, such as anti-cancer and anti-bacterial properties.
Uniqueness
6-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N2,N4-BIS(2-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of a benzothiazole ring with a triazine ring, which imparts distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H20N6S2 |
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Molecular Weight |
456.6 g/mol |
IUPAC Name |
6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H20N6S2/c1-15-9-3-5-11-17(15)25-21-28-22(26-18-12-6-4-10-16(18)2)30-23(29-21)32-24-27-19-13-7-8-14-20(19)31-24/h3-14H,1-2H3,(H2,25,26,28,29,30) |
InChI Key |
QCDAQZLAPGBLDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4S3)NC5=CC=CC=C5C |
Origin of Product |
United States |
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